Pelidotin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

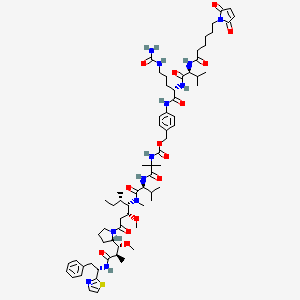

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H100N12O14S/c1-13-43(6)58(51(92-11)39-55(84)79-36-21-25-50(79)59(93-12)44(7)60(85)74-49(63-70-34-37-95-63)38-45-22-16-14-17-23-45)78(10)64(88)57(42(4)5)76-65(89)68(8,9)77-67(91)94-40-46-27-29-47(30-28-46)72-61(86)48(24-20-33-71-66(69)90)73-62(87)56(41(2)3)75-52(81)26-18-15-19-35-80-53(82)31-32-54(80)83/h14,16-17,22-23,27-32,34,37,41-44,48-51,56-59H,13,15,18-21,24-26,33,35-36,38-40H2,1-12H3,(H,72,86)(H,73,87)(H,74,85)(H,75,81)(H,76,89)(H,77,91)(H3,69,71,90)/t43-,44+,48-,49-,50-,51+,56-,57-,58-,59+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOWRIRIGRPGBR-WUDDPNKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H100N12O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1341.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438849-92-3 | |

| Record name | Pelidotin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1438849923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PELIDOTIN PYRROLE-2,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K9I5QJ3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cofetuzumab Pelidotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cofetuzumab pelidotin (formerly PF-06647020) is an antibody-drug conjugate (ADC) that represents a targeted therapeutic strategy for cancers overexpressing the protein tyrosine kinase 7 (PTK7). PTK7, a catalytically inactive receptor tyrosine kinase, is implicated in the Wnt signaling pathway and is increasingly recognized as a tumor-associated antigen in various solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC).[1][2] Its expression is often correlated with a poor prognosis. This technical guide provides a comprehensive overview of the mechanism of action of cofetuzumab this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action

Cofetuzumab this compound is a meticulously engineered ADC designed for the targeted delivery of a potent cytotoxic agent to PTK7-expressing tumor cells.[2] The core mechanism of action can be dissected into a series of sequential steps:

-

Target Binding: The humanized monoclonal antibody component of cofetuzumab this compound specifically binds to the extracellular domain of the PTK7 receptor on the surface of cancer cells.[2]

-

Internalization: Upon binding, the ADC-PTK7 complex is internalized by the cancer cell.[3]

-

Linker Cleavage: Inside the cell, the cleavable valine-citrulline linker is processed by lysosomal proteases, leading to the release of the cytotoxic payload.[3]

-

Cytotoxic Payload Delivery and Action: The released payload, auristatin-0101 (an analog of the potent microtubule inhibitor dolastatin 10), then exerts its cytotoxic effect.[2] Auristatin-0101 binds to tubulin and inhibits its polymerization, leading to a disruption of the microtubule network.[3] This interference with microtubule dynamics results in cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) of the PTK7-expressing cancer cell.[3]

Role of PTK7 in Wnt Signaling and Disruption by Cofetuzumab this compound

PTK7 is a crucial modulator of the Wnt signaling pathway, acting as a co-receptor with context-dependent effects on both canonical and non-canonical pathways.

-

Canonical Wnt Pathway: In the canonical pathway, PTK7 can interact with key receptors like Frizzled and LRP5/6.[4] This interaction can facilitate the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription involved in cell proliferation and differentiation.[4] However, some studies suggest that PTK7 can also act as an inhibitor of the canonical pathway by competing for Frizzled receptor binding.[1] By binding to PTK7, cofetuzumab this compound can disrupt this delicate balance, potentially inhibiting pro-tumorigenic canonical Wnt signaling.

-

Non-Canonical Wnt Pathway: PTK7 is also a key component of the non-canonical Wnt/planar cell polarity (PCP) pathway, which regulates cell migration and polarity.[3] It can interact with other receptors like Ror1/2 to mediate these effects. The binding of cofetuzumab this compound to PTK7 can interfere with these interactions, thereby inhibiting cancer cell migration and invasion.

Quantitative Data Summary

Preclinical In Vitro Cytotoxicity

The cytotoxic activity of cofetuzumab this compound has been evaluated in various PTK7-expressing cancer cell lines. The half-maximal effective concentration (EC50) values demonstrate potent and specific cell-killing activity.

| Cell Line | Cancer Type | EC50 (ng/mL) |

| H446 | Small Cell Lung Cancer | 7.6 |

| H661 | Small Cell Lung Cancer | 27.5 |

| OVCAR3 | Ovarian Cancer | 105 |

Data sourced from Damelin et al., Science Translational Medicine, 2017.[2]

Preclinical In Vivo Efficacy

Studies in patient-derived xenograft (PDX) models have demonstrated significant anti-tumor activity of cofetuzumab this compound.

| PDX Model | Cancer Type | Treatment Regimen | Outcome |

| OV55 | Ovarian Cancer | 3 mg/kg, twice a week for four cycles | Sustained tumor regression for ~200 days |

| BR22 | Triple-Negative Breast Cancer | 3 mg/kg, twice a week for four cycles | Sustained tumor regression for ~200 days |

| LU176 | Non-Small Cell Lung Cancer | 3 mg/kg, twice a week for four cycles | Sustained tumor regression for ~100 days |

| BR13 | Triple-Negative Breast Cancer | 3 mg/kg, twice a week for four cycles | 5.5-fold decrease in tumor-initiating cell frequency |

Data sourced from Damelin et al., Science Translational Medicine, 2017.[2]

Clinical Efficacy

Phase 1 clinical trials have shown promising anti-tumor activity in heavily pretreated patients with advanced solid tumors.

| Cancer Type | Number of Patients (n) | Objective Response Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |

| Ovarian Cancer | 63 | 27% | - | - | - |

| Non-Small Cell Lung Cancer (Overall) | 31 | 19% | 7.2 | 5.5 | 12.6 |

| - NSCLC (Non-squamous, EGFR wild-type) | - | 21% | - | - | - |

| - NSCLC (Non-squamous, EGFR mutant) | - | 15% | 9.0 | 6.8 | 12.6 |

| - NSCLC (Squamous) | - | 13% | - | - | - |

| Triple-Negative Breast Cancer | 29 | 21% | - | - | - |

Data compiled from multiple clinical trial reports.[5][6]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines the general steps for assessing the in vitro cytotoxicity of cofetuzumab this compound using a cell viability assay such as the MTT assay.

Methodology:

-

Cell Culture: PTK7-expressing cancer cell lines (e.g., H446, H661, OVCAR3) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of cofetuzumab this compound is prepared and added to the wells. Control wells with untreated cells and vehicle-only treated cells are included.

-

Incubation: The plates are incubated for a specified duration (e.g., 72 hours) to allow the ADC to exert its effect.

-

Viability Assessment: A cell viability reagent (e.g., MTT, CellTiter-Glo) is added to each well.

-

Data Acquisition: The absorbance or luminescence is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The EC50 value is determined by plotting the cell viability against the log of the ADC concentration and fitting the data to a dose-response curve.

In Vivo Patient-Derived Xenograft (PDX) Study

This protocol provides a general framework for evaluating the in vivo efficacy of cofetuzumab this compound in PDX models.

Methodology:

-

PDX Model Establishment: Fresh tumor tissue from a cancer patient is surgically implanted into immunocompromised mice (e.g., NOD/SCID). The tumors are allowed to establish and grow.

-

Tumor Passaging: Once the tumors reach a specific size, they are harvested and passaged into a cohort of mice for the efficacy study.

-

Treatment Initiation: When the tumors in the experimental cohort reach a predetermined volume, the mice are randomized into treatment and control groups.

-

Drug Administration: Cofetuzumab this compound is administered to the treatment group via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at a specified dose and schedule (e.g., 3 mg/kg, twice a week for four cycles). The control group receives a vehicle or a non-targeting control ADC.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

-

Data Analysis: Tumor growth curves are plotted for each group. Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect. At the end of the study, tumors may be harvested for further analysis, such as immunohistochemistry or biomarker assessment.

Conclusion

Cofetuzumab this compound is a promising antibody-drug conjugate that leverages the overexpression of PTK7 on various solid tumors to deliver a potent cytotoxic payload. Its mechanism of action involves targeted binding, internalization, and intracellular release of a microtubule inhibitor, leading to cancer cell death. Furthermore, by targeting PTK7, cofetuzumab this compound has the potential to disrupt the Wnt signaling pathway, a key driver of tumorigenesis. Preclinical and clinical data have demonstrated significant anti-tumor activity, supporting its continued development as a novel therapeutic for PTK7-expressing cancers. This technical guide provides a foundational understanding of the multifaceted mechanism of action of cofetuzumab this compound for the scientific and drug development community.

References

- 1. PTK7 Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Protein tyrosine kinase 7 has a conserved role in Wnt/β-catenin canonical signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody-drug conjugate targeting protein tyrosine kinase 7, a receptor tyrosine kinase-like molecule involved in WNT and vascular endothelial growth factor signaling: effects on cancer stem cells, tumor microenvironment and whole-body homeostasis - Katoh - Annals of Translational Medicine [atm.amegroups.org]

- 4. benchchem.com [benchchem.com]

- 5. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Pelidotin and its Target, PTK7

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Kinase 7 (PTK7), a catalytically inactive receptor tyrosine kinase, has emerged as a compelling therapeutic target in oncology due to its high expression across a range of solid tumors and its role in oncogenic signaling pathways. Cofetuzumab Pelidotin (formerly PF-06647020), an antibody-drug conjugate (ADC), was developed to selectively target PTK7-expressing cancer cells. This document provides a comprehensive technical overview of PTK7 as a target, the structure and mechanism of action of cofetuzumab this compound, and a summary of its preclinical and clinical evaluation. Key quantitative data are presented in structured tables, and detailed experimental methodologies are provided alongside visualizations of critical pathways and workflows.

The Target: Protein Tyrosine Kinase 7 (PTK7)

Protein Tyrosine Kinase 7, also known as Colon Carcinoma Kinase 4 (CCK4), is a transmembrane protein that, despite its name, is a pseudokinase with a catalytically deficient intracellular kinase domain.[1] It is highly conserved and plays significant roles in embryonic development, including cell polarity, migration, and adhesion, primarily through its modulation of Wnt signaling pathways.[2][3]

Role in Oncology

In adult tissues, PTK7 expression is generally low. However, it is frequently overexpressed in a variety of malignancies, including non-small cell lung cancer (NSCLC), ovarian cancer, triple-negative breast cancer (TNBC), and cancers of the colon, stomach, and esophagus.[4] This overexpression is often correlated with a poor prognosis, increased metastasis, and worse overall survival.[5] Crucially, PTK7 has also been identified as a marker enriched on the surface of tumor-initiating cells (TICs) or cancer stem cells (CSCs), the subpopulations thought to be responsible for tumor recurrence and therapeutic resistance.[6] This expression profile makes PTK7 an attractive target for ADC-based therapies, aiming to eliminate both the bulk tumor and the TICs.

PTK7 Signaling Pathways

PTK7 is a critical modulator of both canonical (β-catenin-dependent) and non-canonical (Planar Cell Polarity or PCP) Wnt signaling pathways.[1][3] Its function is context-dependent and can be influenced by proteolytic cleavage. The full-length receptor can promote cell survival by up-regulating Akt and c-Jun signaling while down-regulating p53.[7] Proteolytic cleavage generates soluble (sPTK7) and intracellular (cPTK7) fragments that can trigger distinct downstream pathways related to cell motility and gene expression.[7] PTK7 also interacts with other signaling pathways, such as forming a receptor complex with VEGFR1 (Flt-1) to regulate angiogenesis.[8]

Cofetuzumab this compound: The Antibody-Drug Conjugate

Cofetuzumab this compound (also known as PF-06647020 or ABBV-647) is an investigational ADC specifically designed to target PTK7.[9][10] Its components are rationally designed for stability in circulation and potent, targeted cell killing upon internalization.

| Component | Description | Reference(s) |

| Antibody | Cofetuzumab (hu6M024), a humanized IgG1 monoclonal antibody that binds to the extracellular domain of human PTK7. | [11] |

| Payload | Auristatin-0101 (Aur0101), a potent synthetic analog of dolastatin 10 that functions as a microtubule inhibitor. | [12] |

| Linker | A protease-cleavable valine-citrulline (vc) based linker. It is designed to be stable in the bloodstream and efficiently cleaved by lysosomal proteases (e.g., cathepsins) inside the target cell. | [12] |

| Drug-Antibody Ratio (DAR) | 4 (four payload molecules per antibody). | [11] |

| Table 1: Characteristics of Cofetuzumab this compound. |

Mechanism of Action

The therapeutic strategy of cofetuzumab this compound follows a multi-step process designed to maximize tumor cell killing while minimizing systemic toxicity.

-

Binding: The ADC circulates systemically and the cofetuzumab antibody selectively binds to the PTK7 receptor on the surface of tumor cells.

-

Internalization: Upon binding, the ADC-PTK7 complex is internalized into the cell via endocytosis.

-

Payload Release: The endosome containing the complex traffics to and fuses with the lysosome. The low pH and high concentration of proteases within the lysosome cleave the valine-citrulline linker.[4]

-

Cytotoxicity: The released Aur0101 payload diffuses into the cytoplasm, where it binds to tubulin and potently disrupts microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[12]

Preclinical and In Vitro Data

The preclinical evaluation of cofetuzumab this compound demonstrated its specificity and potent anti-tumor activity in both cell-line and patient-derived models.

In Vitro Binding and Cytotoxicity

The ADC binds to cell-surface PTK7 with high affinity and exhibits potent, targeted cytotoxicity against PTK7-expressing cancer cell lines.[11][13]

| Parameter | Assay | Value | Cell Line(s) | Reference(s) |

| Binding Affinity | Flow Cytometry | EC₅₀: 1153 pM | - | [11] |

| Cytotoxicity | Cell Viability Assay | EC₅₀: 7.6 ng/mL | H446 (SCLC) | [13] |

| EC₅₀: 27.5 ng/mL | H661 (SCLC) | [13] | ||

| EC₅₀: 105 ng/mL | OVCAR3 (Ovarian) | [13] | ||

| IC₅₀: 0 - 1100 nM | A549, MDA-MB-468, KYSE-150, SKOV-3, PC9, NCI-H1975 | [11] | ||

| Table 2: In Vitro Activity of Cofetuzumab this compound. |

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

Cofetuzumab this compound was evaluated in low-passage PDX models from patients with NSCLC, ovarian cancer, and TNBC, which are considered more representative of clinical disease than cell-line xenografts.[6]

| Model Type | Cancer Types | Dosing Regimen | Key Outcomes | Reference(s) |

| Patient-Derived Xenografts (PDX) | NSCLC, Ovarian, TNBC | 3 mg/kg, IP, twice weekly for 4 cycles | Induced sustained tumor regressions, outperforming standard-of-care chemotherapy.Sustained regression observed for >100-200 days in specific PDX models (e.g., OV55, BR22, LU176). | [6][13] |

| TIC Frequency Assay (Serial Transplant) | TNBC (BR13 PDX) | Not specified | Reduced the frequency of tumor-initiating cells by 5.5-fold compared to a control ADC. | [13] |

| Primate Safety | Cynomolgus Monkeys | Up to 5 mg/kg, Q3W for 3 cycles | Primary toxicity was manageable myelosuppression.No major toxicities in other PTK7-expressing normal tissues, establishing a therapeutic window. | [13] |

| Table 3: Summary of Preclinical In Vivo Efficacy and Safety. |

Clinical Evaluation (Phase I Study NCT02222922)

A first-in-human, open-label, dose-escalation and expansion study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of cofetuzumab this compound in patients with advanced solid tumors.[9][11]

Pharmacokinetics

The ADC demonstrated a dose-proportional increase in systemic exposure. Key pharmacokinetic parameters at the recommended Phase 2 dose (RP2D) are summarized below.

| Analyte | Dose & Schedule | Cmax (μg/mL) | t½ (days) | Reference(s) |

| ADC (PF-06647020) | 2.8 mg/kg Q3W | 79.8 (mean) | 3.1 (mean) | [5] |

| ADC (PF-06647020) | 2.8 mg/kg Q2W | 99.7 (mean) | 2.7 (mean) | [5] |

| Unconjugated Payload (Aur0101) | Across Q3W doses | 1.2 - 24.5 ng/mL (range) | 0.7 - 5.3 days (range) | [5] |

| Table 4: Key Pharmacokinetic Parameters of Cofetuzumab this compound in Humans (Cycle 1). |

Clinical Efficacy and Safety

The ADC demonstrated preliminary clinical activity in heavily pretreated patients. Responses were more frequently observed in patients with moderate to high PTK7 tumor expression as determined by immunohistochemistry (IHC).[9]

| Tumor Type | N | Objective Response Rate (ORR) | Reference(s) |

| Platinum-Resistant Ovarian Cancer | 63 | 27% | [9] |

| Triple-Negative Breast Cancer (TNBC) | 29 | 21% | [9] |

| Non-Small Cell Lung Cancer (NSCLC) | 31 | 19% | [9] |

| Recurrent NSCLC (Phase 1b) | 65 | 18% | |

| Table 5: Clinical Efficacy of Cofetuzumab this compound in Expansion Cohorts. |

The safety profile was considered tolerable and manageable. The Recommended Phase 2 Dose (RP2D) was established at 2.8 mg/kg intravenously every 3 weeks .[9][11]

| Treatment-Related Adverse Event (TRAE) | Frequency (All Grades, Q3W regimen) | Grade ≥3 Frequency | Reference(s) |

| Nausea | 45% | <5% | [11] |

| Alopecia | 42% | 0% | [11] |

| Fatigue | 37% | <5% (DLT at highest dose) | [11] |

| Headache | 28% | <5% (DLT at highest dose) | [11] |

| Neutropenia / Decreased Neutrophil Count | 25% | 25% | [11] |

| Vomiting | 25% | <5% | [11] |

| Table 6: Most Common Treatment-Related Adverse Events (≥25% frequency) in the Phase 1 Study. |

Key Experimental Protocols

Detailed proprietary protocols for the clinical assays are not publicly available. However, based on the literature, representative methodologies for the key experiments are described below.

PTK7 Immunohistochemistry (IHC) Staining and Analysis

This protocol describes a general method for detecting PTK7 in formalin-fixed, paraffin-embedded (FFPE) tissue. The clinical trial utilized a specific validated Laboratory Developed Test (LDT) with a proprietary digital analysis platform.

Protocol:

-

Deparaffinization and Rehydration: Immerse 4-5 µm thick FFPE tissue sections in xylene, followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%) and finally in distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate (B86180) buffer (pH 6.0) and heating in a microwave or pressure cooker.

-

Blocking: Quench endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific protein binding using a protein block solution (e.g., serum from the secondary antibody host species).

-

Primary Antibody: Incubate sections with a validated primary antibody against PTK7 (e.g., Invitrogen MA5-25774 at 1:100 dilution) for 60 minutes at room temperature.

-

Detection System: Incubate with a horseradish peroxidase (HRP)-conjugated polymer secondary antibody according to the manufacturer's instructions (e.g., Novolink Polymer Detection System).

-

Chromogen: Visualize the antibody binding by adding a diaminobenzidine (DAB) solution, which produces a brown precipitate at the antigen site.

-

Counterstain: Lightly stain the nuclei with hematoxylin (B73222) for contrast.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and permanently mount with a coverslip.

-

Analysis: In the clinical trial, slides were digitally scanned and analyzed using the Flagship Biosciences cTA® platform. The algorithm identifies tumor cells and quantifies the intensity of membrane staining (scored 0 for negative, 1+ for weak, 2+ for moderate, 3+ for strong). An H-score (ranging from 0-300) is calculated by summing the percentages of cells at each intensity level, multiplied by the intensity score.

ADC Binding Affinity by Flow Cytometry

This protocol outlines a method for determining the binding affinity (EC₅₀) of an ADC to the surface of live cells.

Protocol:

-

Cell Preparation: Harvest target cells expressing PTK7 and prepare a single-cell suspension. Adjust the cell concentration to 1 x 10⁶ cells/mL in ice-cold FACS buffer (PBS + 2% FBS).[4]

-

ADC Incubation: Prepare serial dilutions of cofetuzumab this compound. Add 100 µL of the cell suspension to each tube/well and add the diluted ADC. Incubate on ice for 30-60 minutes to allow binding but prevent internalization.

-

Washing: Wash the cells three times with cold FACS buffer to remove unbound ADC, pelleting the cells by centrifugation (e.g., 300 x g for 5 minutes) between washes.

-

Secondary Antibody Staining: Resuspend the cells in a solution containing a fluorescently-labeled secondary antibody that recognizes the human IgG1 primary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG). Incubate on ice in the dark for 30 minutes.

-

Final Wash: Wash the cells twice more as in step 3.

-

Data Acquisition: Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.

-

Analysis: Gate on the live cell population. The geometric mean fluorescence intensity (MFI) for each ADC concentration is plotted against the log of the concentration. A non-linear regression (sigmoidal dose-response) is used to calculate the EC₅₀ value.

Quantification of Unconjugated Payload by LC-MS/MS

This protocol describes a representative method for quantifying the free auristatin payload in plasma, a critical measurement for understanding ADC stability and toxicity.

Protocol:

-

Sample Preparation (Protein Precipitation): To a plasma sample (e.g., 50 µL), add an internal standard (e.g., a stable isotope-labeled version of the payload). Precipitate the plasma proteins by adding a volume of ice-cold acetonitrile (B52724) (e.g., 200 µL).

-

Extraction: Vortex the mixture vigorously and centrifuge at high speed to pellet the precipitated proteins.

-

Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution.

-

LC Separation: Inject the reconstituted sample onto a reverse-phase UPLC/HPLC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B) to chromatographically separate the payload from other plasma components.

-

MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for the payload and the internal standard are monitored for sensitive and selective quantification.

-

Quantification: Generate a standard curve by spiking known amounts of the payload into blank plasma and processing as above. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The Lower Limit of Quantification (LLOQ) for the payload in the clinical trial was 15 pg/mL.[13]

References

- 1. championsoncology.com [championsoncology.com]

- 2. researchgate.net [researchgate.net]

- 3. Utilizing Patient-derived Xenografts to Model Precision Oncology for Biliary Tract Cancer | CoLab [colab.ws]

- 4. academic.oup.com [academic.oup.com]

- 5. A PTK7-targeted antibody-drug conjugate reduces tumor-initiating cells and induces sustained tumor regressions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zkbymed.com [zkbymed.com]

- 7. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibody-drug conjugate targeting protein tyrosine kinase 7, a receptor tyrosine kinase-like molecule involved in WNT and vascular endothelial growth factor signaling: effects on cancer stem cells, tumor microenvironment and whole-body homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Original Research Article (Pfizer): First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7 (PTK7), in Advanced Solid Tumors - Flagship Biosciences [flagshipbio.com]

- 13. researchgate.net [researchgate.net]

The Structural and Mechanistic Landscape of Cofetuzumab Pelidotin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cofetuzumab pelidotin (formerly PF-06647020) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of various solid tumors. This technical guide provides a comprehensive overview of the core structural components, mechanism of action, and key preclinical and clinical data associated with this ADC. All quantitative data are summarized in structured tables, and detailed methodologies for key experimental assessments are provided. Visual diagrams generated using Graphviz are included to illustrate critical signaling pathways and the ADC's mechanism of action.

Core Structure of Cofetuzumab this compound

Cofetuzumab this compound is a complex biomolecule engineered to selectively deliver a potent cytotoxic agent to tumor cells overexpressing the Protein Tyrosine Kinase 7 (PTK7) antigen. The ADC is composed of three primary components: a humanized monoclonal antibody, a cleavable linker, and a cytotoxic payload.

-

Antibody: Cofetuzumab (hu6M024)

-

Target: Protein Tyrosine Kinase 7 (PTK7), a transmembrane protein involved in Wnt signaling pathways.[1][2] PTK7 is overexpressed in a variety of solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC), and is also found on tumor-initiating cells.[1]

-

Function: Cofetuzumab serves as the targeting moiety, binding with high affinity to PTK7 on the surface of cancer cells, thereby facilitating the internalization of the ADC.

-

Payload: this compound (Auristatin-0101)

-

Type: A potent microtubule inhibitor, an analog of dolastatin 10.[2]

-

Mechanism: Once released inside the target cell, auristatin-0101 binds to tubulin and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][2]

-

-

Linker

-

Type: A cleavable valine-citrulline (vc)-based linker.[1][2]

-

Function: The linker stably connects the auristatin-0101 payload to the cofetuzumab antibody in the systemic circulation. Upon internalization of the ADC into the target cell's endosomes and lysosomes, the linker is designed to be cleaved by proteases, such as cathepsin B, which are upregulated in the tumor microenvironment, releasing the active cytotoxic payload.[1]

-

The average drug-to-antibody ratio (DAR) for cofetuzumab this compound is approximately 4 , meaning that on average, four molecules of auristatin-0101 are conjugated to each antibody molecule.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters reported for cofetuzumab this compound.

Table 1: Physicochemical and Binding Properties

| Parameter | Value | Method | Reference(s) |

| Drug-to-Antibody Ratio (DAR) | ~4 | Not specified, likely determined by HIC or LC-MS | [1][3] |

| Binding Affinity (EC50) to PTK7 | 1153 pM | Flow Cytometry | [3] |

| Molecular Weight | ~151.7 kDa | Not specified | [4] |

Table 2: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 | Reference(s) |

| H446 | Small Cell Lung Cancer | 7.6 ng/mL | [3] |

| H661 | Small Cell Lung Cancer | 27.5 ng/mL | [3] |

| OVCAR3 | Ovarian Cancer | 105 ng/mL | [3] |

| A549 | Non-Small Cell Lung Cancer | 0-1100 nM | [5] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0-1100 nM | [5] |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | 0-1100 nM | [5] |

| SKOV-3 | Ovarian Cancer | 0-1100 nM | [5] |

| PC9 | Non-Small Cell Lung Cancer | 0-1100 nM | [5] |

| NCI-H1975 | Non-Small Cell Lung Cancer | 0-1100 nM | [5] |

Table 3: Clinical Trial Efficacy (First-in-Human Study - NCT02222922)

| Cancer Type | Number of Patients (n) | Objective Response Rate (ORR) | Dosing Regimen | Reference(s) |

| Ovarian Cancer | 63 | 27% | 2.1-3.2 mg/kg Q2W or Q3W | [1][6] |

| Non-Small Cell Lung Cancer (NSCLC) | 31 | 19% | 2.1-3.2 mg/kg Q2W or Q3W | [1][6] |

| Triple-Negative Breast Cancer (TNBC) | 29 | 21% | 2.1-3.2 mg/kg Q2W or Q3W | [1][6] |

Experimental Protocols

Determination of Drug-to-Antibody Ratio (DAR)

While the specific proprietary method used for cofetuzumab this compound is not publicly detailed, the determination of DAR for ADCs is typically performed using one or a combination of the following established techniques:

-

Hydrophobic Interaction Chromatography (HIC): This is a common method that separates ADC species based on the number of conjugated drug molecules. The increasing hydrophobicity of the ADC with each added drug-linker allows for the resolution of different DAR species. The average DAR is calculated from the relative peak areas of the different species.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to determine the molecular weights of the intact ADC and its subunits (light and heavy chains). The mass difference between the unconjugated antibody and the ADC, or between the unconjugated and conjugated chains, allows for the precise calculation of the average DAR.

-

UV/Vis Spectroscopy: If the drug and antibody have distinct absorbance maxima, their respective concentrations in an ADC sample can be determined, and the DAR can be calculated. This method is generally less precise than HIC or LC-MS.

Cell-Surface Binding Affinity (EC50) by Flow Cytometry

The EC50 value, representing the concentration of cofetuzumab this compound required to achieve 50% of the maximum binding to PTK7-expressing cells, was determined by flow cytometry.[3] A general protocol for such an assay would involve:

-

Cell Preparation: PTK7-expressing cells are harvested, counted, and washed.

-

Incubation: A fixed number of cells are incubated with serial dilutions of cofetuzumab this compound for a specified time on ice to allow for binding to cell surface PTK7 without internalization.

-

Secondary Antibody Staining: After washing to remove unbound ADC, the cells are incubated with a fluorescently labeled secondary antibody that specifically binds to the human IgG1 portion of cofetuzumab this compound.

-

Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.

-

Data Analysis: The geometric mean fluorescence intensity (MFI) for each concentration is plotted against the log of the ADC concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

In Vitro Cytotoxicity (IC50) Assays

The IC50 values, representing the concentration of the ADC required to inhibit cell proliferation by 50%, were determined for various cancer cell lines.[3][5] A typical protocol for a cell viability-based cytotoxicity assay is as follows:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of cofetuzumab this compound and incubated for a prolonged period (e.g., 72-120 hours) to allow for ADC internalization, payload release, and induction of cell death.

-

Viability Assessment: After the incubation period, cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue). These assays measure the metabolic activity of viable cells.

-

Data Analysis: The absorbance or fluorescence readings are normalized to untreated control cells (representing 100% viability). The percentage of viability is plotted against the log of the ADC concentration, and a dose-response curve is fitted to the data to calculate the IC50 value.

First-in-Human Clinical Trial Protocol (NCT02222922)

This Phase 1, open-label, dose-escalation, and expansion study evaluated the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of cofetuzumab this compound in patients with advanced solid tumors.[1][6]

-

Study Design: The study consisted of a dose-escalation phase to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by dose-expansion cohorts in specific tumor types.

-

Patient Population: Patients with locally advanced or metastatic solid tumors for which standard therapies were not available or were no longer effective. Expansion cohorts focused on patients with platinum-resistant ovarian cancer, NSCLC, and TNBC.

-

Dosing Regimens:

-

Primary Objectives: To assess the safety and tolerability of cofetuzumab this compound and to determine the MTD and RP2D.

-

Secondary Objectives: To evaluate the pharmacokinetic profile of the ADC, total antibody, and unconjugated payload; to assess immunogenicity; and to evaluate preliminary antitumor activity based on Objective Response Rate (ORR) according to RECIST v1.1.[1]

-

Key Assessments: Safety was monitored through the evaluation of adverse events (AEs) and dose-limiting toxicities (DLTs). Pharmacokinetic samples were collected at predefined time points. Tumor assessments were performed at baseline and at regular intervals during treatment.

Signaling Pathways and Mechanism of Action

PTK7 Signaling

PTK7 is a receptor tyrosine kinase that plays a complex role in the Wnt signaling pathway, which is crucial for embryonic development and is often dysregulated in cancer. PTK7 is involved in both the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) Wnt pathways.

Mechanism of Action of Cofetuzumab this compound

The therapeutic strategy of cofetuzumab this compound is based on the targeted delivery of its cytotoxic payload to PTK7-expressing cancer cells.

The process unfolds as follows:

-

Binding: The cofetuzumab antibody component of the ADC specifically binds to the PTK7 receptor on the surface of a cancer cell.[1]

-

Internalization: Following binding, the ADC-PTK7 complex is internalized into the cell via endocytosis, forming an endosome.[1]

-

Payload Release: The endosome matures and fuses with a lysosome. The acidic environment and the presence of proteases within the lysosome cleave the valine-citrulline linker, releasing the active auristatin-0101 payload into the cytoplasm.[1]

-

Microtubule Disruption: The released auristatin-0101 binds to tubulin, preventing the polymerization of microtubules, which are essential for forming the mitotic spindle during cell division.[1]

-

Cell Cycle Arrest: The disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle.[1][2]

-

Apoptosis: Unable to complete mitosis, the cell undergoes programmed cell death, or apoptosis.[1][2]

Conclusion

Cofetuzumab this compound is a rationally designed antibody-drug conjugate that leverages the overexpression of PTK7 on solid tumors to deliver a potent microtubule inhibitor. Its structure, with a humanized IgG1 antibody, a cleavable linker, and an auristatin payload at a DAR of approximately 4, has demonstrated preclinical and clinical activity in several tumor types. The mechanism of action, involving targeted delivery, internalization, and intracellular release of the cytotoxic agent, exemplifies the precision of ADC technology. While further clinical development has been discontinued, the data gathered from the study of cofetuzumab this compound provide valuable insights for the ongoing development of novel ADCs in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ptk7 and Mcc, Unfancied Components in Non-Canonical Wnt Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PTK7 Faces the Wnt in Development and Disease [frontiersin.org]

- 5. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody-Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cofetuzumab this compound | TargetMol [targetmol.com]

The Role of PTK7 Signaling Pathways in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Kinase 7 (PTK7), a member of the receptor protein tyrosine kinase (RTK) family, stands as a paradoxical player in cellular signaling. Despite possessing a kinase domain, it is catalytically inactive, earning it the classification of a pseudokinase.[1][2] Initially identified for its upregulation in colon carcinoma, PTK7 has since been implicated in a diverse array of cancers, where its expression often correlates with poor prognosis and metastasis.[2][3] This technical guide provides a comprehensive overview of the core signaling pathways modulated by PTK7 in cancer, presents quantitative data on its expression and functional roles, details key experimental methodologies for its study, and visualizes the intricate signaling networks it governs.

Core Signaling Pathways Involving PTK7

PTK7's influence on cancer progression is primarily mediated through its modulation of several critical signaling cascades, most notably the Wnt and Vascular Endothelial Growth Factor (VEGF) signaling pathways. It acts as a crucial co-receptor, switching the cellular response between different signaling branches.

Wnt Signaling Pathways

PTK7 is a key regulator of both canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) Wnt signaling pathways. Its role is often context-dependent, and it can either promote or inhibit signaling depending on the cellular environment and the presence of other co-receptors.

Non-Canonical Wnt/Planar Cell Polarity (PCP) Pathway: PTK7 is a bona fide component of the PCP pathway, which is crucial for establishing cell polarity and coordinating collective cell movements.[4][5] In this pathway, PTK7 can interact with other Wnt co-receptors like ROR2 and the core PCP component Vangl2.[5][6] Upon binding of non-canonical Wnt ligands such as Wnt5a, PTK7 can recruit the scaffold protein Dishevelled (Dvl) to the plasma membrane, leading to the activation of downstream effectors like c-Jun N-terminal kinase (JNK) and Rho-associated kinase (ROCK).[7][8] This cascade of events ultimately influences cytoskeletal dynamics, promoting cell migration and invasion, which are hallmarks of metastatic cancer.[6]

Canonical Wnt/β-catenin Pathway: The role of PTK7 in the canonical Wnt pathway is more complex and appears to be inhibitory in many contexts.[9] PTK7 can interact with canonical Wnt ligands (e.g., Wnt3a, Wnt8) and the Wnt co-receptor LRP6.[8][10] Some studies suggest that by binding to canonical Wnt ligands, PTK7 prevents their interaction with the Frizzled/LRP6 receptor complex that is required for canonical signaling activation.[11] In the presence of canonical Wnts, PTK7 can be internalized and degraded, suggesting a mechanism of mutual inhibition.[11] However, proteolytic cleavage of PTK7 can release an intracellular domain (ICD) that translocates to the nucleus and can, in some contexts, enhance β-catenin-driven transcription.

VEGF Signaling Pathway

PTK7 plays a significant role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. It modulates the signaling of VEGF, a potent pro-angiogenic factor. PTK7 can form a receptor complex with VEGF receptor 1 (VEGFR1/Flt-1) and VEGFR2 (KDR/Flk-1).[12][13] The interaction with VEGFR2 is particularly noteworthy, as PTK7 can regulate its activity in a biphasic manner.[14] At lower concentrations, the soluble extracellular domain of PTK7 (sPTK7) can enhance VEGF binding to VEGFR2 and promote receptor dimerization and activation, leading to increased endothelial cell migration and tube formation.[14] Conversely, at higher concentrations, sPTK7 can inhibit VEGFR2 activation.[14] Furthermore, PTK7 expression in perivascular monocytes can induce the expression of VEGFR2 and angiopoietin-1, contributing to vascular stabilization.[12][15]

Other Interacting Pathways

PTK7's signaling network extends beyond Wnt and VEGF. It has been shown to interact with and modulate the activity of other RTKs, including Fibroblast Growth Factor Receptor 1 (FGFR1) and Epidermal Growth Factor Receptor (EGFR).[16] Knockdown of PTK7 has been demonstrated to decrease the growth factor-induced phosphorylation of both FGFR1 and EGFR, thereby impeding downstream signaling cascades that promote tumorigenesis.[16] Additionally, PTK7 has been implicated in TGF-β signaling, particularly in hepatocellular carcinoma, where it can be upregulated by TGF-β and contribute to the epithelial-mesenchymal transition (EMT), a key process in metastasis.

Quantitative Data on PTK7 in Cancer

The aberrant expression of PTK7 is a common feature in many malignancies. The following tables summarize quantitative data on PTK7 expression and the functional consequences of its modulation in various cancers.

| Cancer Type | PTK7 mRNA Expression (log2(TPM+1)) in Tumor Tissue (Median) | Reference |

| Endometrial Adenocarcinoma | 7.5 | [17] |

| High-Grade Serous Ovarian Carcinoma | 7.3 | [17] |

| Salivary Gland Cancer | 7.1 | [17] |

| Lung Squamous Cell Carcinoma | 7.0 | [17] |

| Head and Neck Squamous Cell Carcinoma | 7.0 | [17] |

| Lung Adenocarcinoma | 6.9 | [17] |

| Cervical Squamous Cell Carcinoma | 6.9 | [17] |

| Colorectal Adenocarcinoma | Higher in tumor vs. non-cancerous mucosa (4.87±3.71 vs. 1.33±1.05, P<0.001) | |

| Breast Invasive Carcinoma | Higher in tumor vs. normal tissue | [18] |

| Glioblastoma | Higher in tumor vs. non-tumoral brain tissue | [18] |

| Liver Hepatocellular Carcinoma | Higher in tumor vs. normal tissue | [18] |

| Stomach Adenocarcinoma | Higher in tumor vs. normal tissue | [18] |

Table 1: PTK7 mRNA Expression Levels in Various Cancer Types.

| Cancer Cell Line | Experimental Condition | Effect on Cellular Process | Quantitative Change | Reference |

| MDA-MB-231 (TNBC) | PTK7 Knockdown | Adhesion to collagen | 53% of control | [16] |

| MDA-MB-231 (TNBC) | PTK7 Knockdown | Adhesion to fibronectin | 57% of control | [16] |

| MDA-MB-436 (TNBC) | PTK7 Knockdown | Adhesion to collagen | 54% of control | [16] |

| MDA-MB-436 (TNBC) | PTK7 Knockdown | Adhesion to fibronectin | 65% of control | [16] |

| MDA-MB-453 (TNBC) | PTK7 Knockdown | Adhesion to collagen | 45% of control | [16] |

| MDA-MB-453 (TNBC) | PTK7 Knockdown | Adhesion to fibronectin | 56% of control | [16] |

| MDA-MB-231 (TNBC) | PTK7 Knockdown | Cell Migration | 22% of control | [16] |

| MDA-MB-436 (TNBC) | PTK7 Knockdown | Cell Migration | 42% of control | [16] |

| MDA-MB-453 (TNBC) | PTK7 Knockdown | Cell Migration | 58% of control | [16] |

| Cervical Cancer Cells | PTK7 Knockdown | In vivo tumor volume (4 weeks) | Significantly smaller than control (P < 0.05) | [19] |

| ESCC Xenograft | Anti-PTK7 mAb treatment | In vivo tumor growth | Reduced tumor volume and weight | [20] |

Table 2: Quantitative Effects of PTK7 Modulation on Cancer Cell Phenotypes.

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate PTK7 signaling pathways.

Co-Immunoprecipitation (Co-IP) to Detect PTK7 Protein Interactions

This protocol is designed to isolate PTK7 and its interacting proteins from cancer cell lysates.

1. Cell Lysis:

-

Culture cancer cells expressing endogenous or tagged PTK7 to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on a rotator for 30 minutes at 4°C.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new tube.

2. Immunoprecipitation:

-

Determine the protein concentration of the lysate using a BCA assay.

-

Pre-clear the lysate by adding protein A/G agarose/magnetic beads and incubating for 1 hour at 4°C on a rotator.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

Add the primary antibody specific for PTK7 (or the tag) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

3. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with lower detergent concentration).

-

After the final wash, remove all supernatant.

-

Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.

4. Western Blot Analysis:

-

Centrifuge the eluted sample to pellet the beads.

-

Load the supernatant onto an SDS-PAGE gel.

-

Perform Western blotting with antibodies against PTK7 and the suspected interacting proteins.

Western Blotting for PTK7 and Phosphorylated Downstream Effectors

This protocol outlines the detection of total and phosphorylated levels of PTK7 downstream signaling proteins.

1. Sample Preparation:

-

Prepare cell lysates as described in the Co-IP protocol, ensuring the lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).

-

Determine protein concentration.

2. SDS-PAGE and Protein Transfer:

-

Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.

-

Separate proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21][22]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-phospho-ERK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using an appropriate imaging system.

-

For phosphorylated proteins, it is crucial to also probe a parallel blot with an antibody against the total protein to determine the relative phosphorylation level.

In Vitro Cell Migration Assay (Boyden Chamber)

This assay quantifies the migratory capacity of cancer cells following PTK7 modulation.

1. Cell Preparation:

-

Culture cancer cells (e.g., with PTK7 knockdown or overexpression) in serum-containing medium.

-

The day before the assay, starve the cells in serum-free medium for 12-24 hours.

-

On the day of the assay, detach the cells using trypsin, wash with serum-free medium, and resuspend at a desired concentration (e.g., 1 x 10^5 cells/mL) in serum-free medium.

2. Assay Setup:

-

Use a Boyden chamber apparatus with a porous membrane (e.g., 8 µm pore size for most cancer cells).[4]

-

Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

-

Place the insert (upper chamber) into the well.

-

Add the cell suspension to the upper chamber.

3. Incubation:

-

Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration but not proliferation (e.g., 6-24 hours).

4. Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with a staining solution (e.g., 0.5% crystal violet).

-

Count the number of stained cells in several microscopic fields.

-

Alternatively, the dye can be eluted, and the absorbance measured to quantify the migrated cells.[23]

Visualizing PTK7 Signaling Networks

The following diagrams, generated using the DOT language for Graphviz, illustrate the core PTK7 signaling pathways in cancer.

Caption: PTK7 in the Non-Canonical Wnt/PCP Signaling Pathway.

Caption: PTK7's Inhibitory Role in Canonical Wnt Signaling.

Caption: PTK7 Modulation of VEGF Signaling in Angiogenesis.

Conclusion and Future Directions

PTK7 is a multifaceted signaling hub that plays a pivotal role in cancer progression through its intricate involvement in Wnt, VEGF, and other signaling pathways. Its aberrant expression in a wide range of tumors underscores its potential as a therapeutic target. The development of PTK7-targeted therapies, such as antibody-drug conjugates (ADCs) and CAR-T cells, is a promising avenue for cancer treatment.[2][19] The ongoing clinical trial NCT06171789 for the PTK7-targeted ADC, PRO1107, in patients with advanced solid tumors, highlights the clinical relevance of targeting this pseudokinase.[21] Future research should focus on further elucidating the context-dependent roles of PTK7 in different cancer types, identifying predictive biomarkers for PTK7-targeted therapies, and exploring combination strategies to overcome potential resistance mechanisms. A deeper understanding of the proteolytic processing of PTK7 and the functions of its fragments will also be crucial for developing more effective therapeutic interventions.

References

- 1. Frontiers | PTK7: an underestimated contributor to human cancer [frontiersin.org]

- 2. Expression of PTK7 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Frontiers | PTK7 Faces the Wnt in Development and Disease [frontiersin.org]

- 6. The PTK7 and ROR2 Protein Receptors Interact in the Vertebrate WNT/Planar Cell Polarity (PCP) Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Ptk7 and Mcc, Unfancied Components in Non-Canonical Wnt Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PTK7/Otk interacts with Wnts and inhibits canonical Wnt signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PTK7 Faces the Wnt in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PTK7 localization and protein stability is affected by canonical Wnt ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PTK7+ mononuclear cells express VEGFR2 and contribute to vascular stabilization by upregulating angiopoietin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. VEGFR | Receptor Tyrosine Kinases (RTKs) | Tocris Bioscience [tocris.com]

- 14. Anti-PTK7 Monoclonal Antibodies Inhibit Angiogenesis by Suppressing PTK7 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PTK7+ Mononuclear Cells Express VEGFR2 and Contribute to Vascular Stabilization by Upregulating Angiopoietin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. The Increased PTK7 Expression Is a Malignant Factor in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-PTK7 Monoclonal Antibodies Exhibit Anti-Tumor Activity at the Cellular Level and in Mouse Xenograft Models of Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 22. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 23. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Protein Tyrosine Kinase 7 (PTK7) in Tumor-Initiating Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Kinase 7 (PTK7), a member of the receptor protein tyrosine kinase family, is a catalytically inactive pseudokinase that has emerged as a critical player in tumorigenesis and a promising therapeutic target. Notably, PTK7 is frequently overexpressed in a variety of solid tumors and hematological malignancies, with its expression being particularly enriched in the subpopulation of tumor-initiating cells (TICs), also known as cancer stem cells (CSCs). This enrichment on the cells responsible for tumor initiation, metastasis, and relapse underscores the potential of PTK7-targeted therapies to eradicate cancers at their root. This technical guide provides an in-depth overview of the role of PTK7 in TICs, detailing its involvement in key signaling pathways, its impact on TIC functionality, and the experimental methodologies used to investigate its function.

PTK7: A Marker and Mediator of the Tumor-Initiating Cell Phenotype

Tumor-initiating cells are characterized by their capacity for self-renewal and their ability to give rise to the heterogeneous populations of cells that comprise a tumor. PTK7 has been identified as a surface marker that is highly expressed on TICs in several cancers, including triple-negative breast cancer (TNBC), ovarian cancer, non-small cell lung cancer (NSCLC), and esophageal squamous cell carcinoma (ESCC).[1][2] This differential expression between TICs and the bulk tumor population, as well as between cancerous and normal tissues, makes PTK7 an attractive candidate for targeted therapies.[3][4]

Beyond its role as a marker, PTK7 is an active participant in signaling pathways that are fundamental to the maintenance of the TIC phenotype. Its involvement in the Wnt signaling pathways, in particular, is crucial for regulating cell polarity, migration, proliferation, and survival—all hallmarks of aggressive cancers driven by TICs.[4]

PTK7 Signaling in Tumor-Initiating Cells

PTK7's function is intricately linked to its role as a modulator of Wnt signaling, acting as a molecular switch between the canonical (β-catenin-dependent) and non-canonical (Planar Cell Polarity) pathways.

Non-Canonical Wnt/Planar Cell Polarity (PCP) Pathway

In the context of TICs, the Wnt/PCP pathway is critical for regulating cell migration and invasion, processes central to metastasis. PTK7 acts as a co-receptor for Wnt ligands, such as Wnt5a, and interacts with other PCP core components like Vang-like 2 (VANGL2) and Frizzled (FZD) receptors. This engagement activates downstream effectors, including RhoA and Rac1, which in turn orchestrate cytoskeletal rearrangements necessary for directional cell movement.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein Tyrosine Kinase 7 (PTK7) in Breast Cancer: A Retrospective Analysis of Tumour Expression and Association with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PTK7-Targeting CAR T-Cells for the Treatment of Lung Cancer and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

The Genesis of a Targeted Therapy: A Technical Guide to the Discovery and Synthesis of Cofetuzumab Pelidotin

For Researchers, Scientists, and Drug Development Professionals

Cofetuzumab pelidotin (formerly PF-06647020) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of various solid tumors. This guide provides an in-depth overview of its discovery, mechanism of action, synthesis, and key experimental data, intended for professionals in the field of oncology and drug development.

Discovery and Rationale: Targeting PTK7

The discovery of cofetuzumab this compound is rooted in the identification of a suitable cancer-specific target: Protein Tyrosine Kinase 7 (PTK7). PTK7, also known as colon carcinoma kinase-4 (CCK-4), is a transmembrane receptor protein that, despite its name, has a catalytically inactive tyrosine kinase domain.[1][2] It plays a crucial role in embryonic development and tissue homeostasis by modulating Wnt signaling pathways.[1][3]

Crucially for its selection as a therapeutic target, PTK7 is overexpressed in a variety of solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC), while having limited expression in normal adult tissues.[4][5][6] This differential expression provides a therapeutic window for targeted drug delivery. Furthermore, PTK7 has been implicated in the biology of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.[6][7]

The antibody component of the ADC, cofetuzumab, is a humanized monoclonal antibody (hu6M024, an IgG1) that specifically binds to the extracellular domain of PTK7.[5][7] This targeted binding is the first step in the ADC's mechanism of action, enabling the selective delivery of a potent cytotoxic agent to cancer cells.

Mechanism of Action: A Trojan Horse Approach

Cofetuzumab this compound operates on the principle of targeted cytotoxicity. The ADC binds to PTK7 on the surface of cancer cells, leading to the internalization of the ADC-PTK7 complex.[5][8] Once inside the cell, the ADC is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the linker, releasing the cytotoxic payload, this compound.

This compound is the international nonproprietary name for auristatin-0101, a potent synthetic analog of the natural antimitotic agent dolastatin 10.[8][9] Upon its release, this compound binds to tubulin, a key component of microtubules. This binding disrupts microtubule polymerization, a process essential for the formation of the mitotic spindle during cell division.[8][9] The disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in the cancer cell.[8][10]

Figure 1. Mechanism of action of Cofetuzumab this compound.

Synthesis and Conjugation

The synthesis of cofetuzumab this compound is a multi-step process involving the production of the monoclonal antibody, the synthesis of the cytotoxic payload and linker, and the final conjugation of these components.

Antibody Production: Humanized Anti-PTK7 mAb (Cofetuzumab)

The cofetuzumab antibody is a humanized IgG1 kappa monoclonal antibody.[11] The production of such antibodies typically involves the following workflow:

Figure 2. General workflow for the production of a humanized monoclonal antibody.

Payload and Linker Synthesis: this compound and the Valine-Citrulline Linker

This compound (auristatin-0101) is a synthetic derivative of dolastatin 10.[8][9] The synthesis of auristatins is a complex process involving solid-phase peptide synthesis.[9] Modifications to the auristatin backbone are often focused on the N- and C-termini to allow for linker attachment and to modulate activity and hydrophilicity.[12][13]

Cofetuzumab this compound utilizes a cleavable valine-citrulline (vc) linker.[5][8] This dipeptide linker is designed to be stable in the bloodstream but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are abundant in the lysosomal compartment of cells.

Conjugation Chemistry

The final step is the covalent attachment of the linker-payload to the antibody. This is typically achieved through conjugation to the cysteine residues of the antibody after partial reduction of the interchain disulfide bonds. The process is carefully controlled to achieve a specific drug-to-antibody ratio (DAR). For cofetuzumab this compound, the DAR is approximately 4.[5][14]

Figure 3. General workflow for the conjugation of the antibody and linker-payload.

Experimental Data

In Vitro Activity

Cofetuzumab this compound has demonstrated potent and specific cytotoxic effects against PTK7-expressing cancer cell lines.

| Cell Line | Cancer Type | EC50 (ng/mL) |

| H446 | Small Cell Lung Cancer | 7.6 |

| H661 | Non-Small Cell Lung Cancer | 27.5 |

| OVCAR3 | Ovarian Cancer | 105 |

| Table 1: In vitro cytotoxicity of Cofetuzumab this compound in PTK7-expressing cancer cell lines.[15] |

The binding affinity of cofetuzumab this compound to cell-surface PTK7 was determined by flow cytometry, with an EC50 of 1153 pM.[14][15]

In Vivo Efficacy

In preclinical patient-derived xenograft (PDX) models, cofetuzumab this compound induced significant tumor regression. Treatment with 3 mg/kg of the ADC administered intraperitoneally twice a week for four cycles resulted in pronounced anti-tumor effects in models of NSCLC, ovarian cancer, and TNBC.[15]

Clinical Trial Data

A first-in-human, phase 1 clinical trial (NCT02222922) evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of cofetuzumab this compound in patients with advanced solid tumors.[5][16]

Efficacy:

| Cancer Type | Number of Patients (n) | Objective Response Rate (ORR) |

| Ovarian Cancer (platinum-resistant) | 63 | 27% |

| Non-Small Cell Lung Cancer (NSCLC) | 31 | 19% |

| Triple-Negative Breast Cancer (TNBC) | 29 | 21% |

| Table 2: Objective response rates in the Phase 1 clinical trial of Cofetuzumab this compound (2.8 mg/kg every 3 weeks).[5][16] |

Patients who responded to treatment tended to have moderate to high PTK7 expression in their tumors as determined by immunohistochemistry (IHC).[16]

Safety and Tolerability:

The recommended Phase 2 dose was determined to be 2.8 mg/kg administered intravenously every 3 weeks.[5][16] The most common treatment-related adverse events are summarized below.

| Adverse Event | Frequency | Grade ≥ 3 |

| Nausea | 45% | - |

| Alopecia | 45% | - |

| Fatigue | <45% | Grade 3 (in one patient at highest dose) |

| Headache | <45% | Grade 3 (in one patient at highest dose) |

| Neutropenia | 25% | 25% |

| Vomiting | <45% | - |

| Table 3: Common treatment-related adverse events (every 3 weeks dosing).[5][16] |

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal effective concentration (EC50) of cofetuzumab this compound on PTK7-expressing cancer cell lines.

Methodology:

-

Cell Culture: PTK7-expressing cancer cell lines (e.g., H446, H661, OVCAR3) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: A serial dilution of cofetuzumab this compound is prepared and added to the wells. A vehicle control is also included.

-

Incubation: The plates are incubated for a period of time (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The results are normalized to the vehicle control, and the EC50 is calculated by fitting the data to a four-parameter logistic curve.

Flow Cytometry for Binding Affinity

Objective: To determine the binding affinity (EC50) of cofetuzumab this compound to cell-surface PTK7.

Methodology:

-

Cell Preparation: PTK7-expressing cells are harvested and washed with a suitable buffer (e.g., PBS with 1% BSA).

-

Incubation with ADC: Cells are incubated with increasing concentrations of cofetuzumab this compound on ice for a specified time (e.g., 1 hour).

-

Secondary Antibody Staining: After washing, the cells are incubated with a fluorescently labeled secondary antibody that recognizes the human IgG1 portion of the ADC.

-

Data Acquisition: The fluorescence intensity of the cells is measured using a flow cytometer.

-

Data Analysis: The median fluorescence intensity is plotted against the concentration of the ADC, and the EC50 is determined from the resulting binding curve.

Conclusion and Future Directions

Cofetuzumab this compound represents a targeted therapeutic approach that leverages the overexpression of PTK7 on cancer cells to deliver a potent cytotoxic payload. Preclinical and early clinical data have demonstrated its potential anti-tumor activity in several solid tumor types. While the development of cofetuzumab this compound has been discontinued, the learnings from its development, particularly regarding the targeting of PTK7 and the use of auristatin-based payloads, contribute valuable knowledge to the ongoing efforts in the field of antibody-drug conjugates.[7] Future research may focus on optimizing the therapeutic index of PTK7-targeting ADCs through the exploration of alternative payloads, linkers, and conjugation technologies.

References

- 1. What are PTK7 inhibitors and how do they work? [synapse.patsnap.com]

- 2. PTK7 - Wikipedia [en.wikipedia.org]

- 3. PTK7 Faces the Wnt in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cofetuzumab this compound - Wikipedia [en.wikipedia.org]

- 5. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. flagshipbio.com [flagshipbio.com]

- 7. adcreview.com [adcreview.com]

- 8. Facebook [cancer.gov]

- 9. benchchem.com [benchchem.com]

- 10. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 11. ABclonal [abclonal.com]

- 12. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 13. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cofetuzumab this compound | BroadPharm [broadpharm.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. aacrjournals.org [aacrjournals.org]

Preclinical Pharmacology of Pelidotin: An In-depth Technical Guide

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. First-in-Human Study of PF-06647020 (Cofetuzumab this compound), an Antibody–Drug Conjugate Targeting Protein Tyrosine Kinase 7, in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyxis Oncology Highlights Promising Preclinical Data for Micvotabart this compound (MICVO) in Cancer Therapy at AACR 2025 | Nasdaq [nasdaq.com]

- 10. Pyxis Oncology Announces Robust Preclinical Data Supporting Unique Extracellular Linker Payload Cleaving Mechanism Of Action Of Micvotabart this compound And Validating MICVO's Ongoing Clinical Development [sahmcapital.com]

- 11. benchchem.com [benchchem.com]

- 12. Pyxis Oncology Presents Promising Preclinical Results [globenewswire.com]

- 13. pyxisoncology.com [pyxisoncology.com]

- 14. Pyxis Oncology Presents Promising Preclinical Results Providing Proof of Mechanism of Micvotabart this compound, the First-in-Concept Extracellular-Targeting ADC | Pyxis Oncology [ir.pyxisoncology.com]

- 15. cofetuzumab this compound (ABBV-647) / Pfizer, AbbVie [delta.larvol.com]

Cofetuzumab Pelidotin: A Technical Guide for Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cofetuzumab pelidotin (PF-06647020) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of various solid tumors.[1][2] This document provides a comprehensive technical overview of its core components, mechanism of action, preclinical and clinical findings, and relevant experimental methodologies. The development of this agent has been discontinued, but the data gathered offers valuable insights into the targeting of Protein Tyrosine Kinase 7 (PTK7) in oncology.[3]

Core Components and Mechanism of Action

Cofetuzumab this compound is comprised of three key components:

-

A humanized monoclonal antibody: This antibody, hu6M024 (an IgG1), specifically targets Protein Tyrosine Kinase 7 (PTK7).[1][4] PTK7 is a transmembrane protein involved in the Wnt signaling pathway and is overexpressed in several tumor types, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and ovarian cancer.[5][6] Its high expression has been associated with a poor prognosis.[1]

-

A cytotoxic payload: The antibody is linked to auristatin-0101 (Aur0101), a potent microtubule inhibitor.[2][7]

-

A cleavable linker: A valine-citrulline (vc) based linker connects the antibody to the payload.[1][7] This linker is designed to be stable in the bloodstream and to be cleaved by endosomal proteases upon internalization into the target cancer cell.[1]

The mechanism of action for cofetuzumab this compound follows a targeted delivery process. Upon administration, the antibody component binds to PTK7 on the surface of tumor cells.[7] This binding triggers the internalization of the ADC into the cell.[1] Once inside the endosomes, the valine-citrulline linker is cleaved by proteases, releasing the auristatin payload.[1] The released Aur0101 then disrupts the microtubule network within the cancer cell, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][7]

Mechanism of action of Cofetuzumab this compound.

Preclinical Research

Preclinical studies utilizing patient-derived xenograft (PDX) models demonstrated that cofetuzumab this compound induced prolonged and sustained tumor regression.[1] These studies indicated greater antitumor activity compared to standard chemotherapy.[1] Furthermore, serial transplantation experiments suggested that treatment with this ADC reduced the frequency of tumor-initiating cells.[1] In vitro studies showed cytotoxic effects on PTK7-expressing cancer cell lines, with EC50 values of 7.6 ng/mL for H446, 27.5 ng/mL for H661, and 105 ng/mL for OVCAR3.[4]

Clinical Research: Phase I Trial (NCT02222922)

A first-in-human, Phase I dose-escalation and expansion study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of cofetuzumab this compound in patients with advanced solid tumors.[5]

Study Design

Patients with locally advanced or metastatic, PTK7-positive solid tumors, including NSCLC, TNBC, and platinum-resistant ovarian cancer, were enrolled.[1] The study evaluated two intravenous dosing schedules:

-